
N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo” is a chemical compound with the CAS Number: 1821433-54-8 . It has a molecular weight of 738.62 . The compound appears as a red to dark red to brown powder or crystal .
Physical and Chemical Properties The compound is solid at 20°C . It should be stored under inert gas and it is sensitive to moisture . The melting point of the compound is between 160.0 to 164.0 °C . The elemental analysis shows that the nitrogen content is between 3.60 to 4.00% .
Wissenschaftliche Forschungsanwendungen
Electrochromic Materials and Organic Electronics
Isoindigo derivatives serve as excellent electron-accepting units in the development of electroactive conjugated polymers. These materials exhibit remarkable optoelectronic properties, making them suitable for organic photovoltaics and organic field-effect transistors. Notably, they show potential in polymeric electrochromics, demonstrating outstanding performances, especially in the near-infrared (NIR) region. These performances include high coloration efficiency, fast switching times, high optical contrast, and excellent redox stability, positioning isoindigo-based polymers as promising candidates for indoor electrochromic products and flexible NIR displays (Gu et al., 2018).
Photopolymerization and Dental Applications
In the realm of dental materials, N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH) synthesis demonstrates the utility of isoindigo derivatives in photopolymerization processes. This synthesis aims to replace conventional components in dental resin mixtures, offering comparable conversion rates, glass transition temperatures, moduli, water sorption, and solubility within ISO 9000 standards. Such advancements suggest that isoindigo derivatives can enhance the performance and safety of photocuring dental resins (Nie & Bowman, 2002).
Photovoltaic Applications
Isoindigo-based conjugated polymers have been synthesized for photovoltaic applications, showcasing broad absorption bands and low bandgap energies. These properties enable efficient light harvesting, essential for solar energy conversion. Polymers such as poly{(N-octyl)-carbazole-2,7-diyl-alt-[N,N′-(2-ethylhexyl)-isoindigo]-6′,6′′-diyl} exhibit good solubility, film-forming abilities, and promising preliminary device performances, underscoring the role of isoindigo derivatives in advancing renewable energy technologies (Liu et al., 2011).
Biobased Polyesters and Biodegradable Materials
Isoindigo derivatives are also explored in the synthesis of biobased polyesters, with enzymatic polymerization processes utilizing renewable resources. Such research contributes to the development of sustainable materials with potential applications in packaging, agriculture, and medical devices. The successful synthesis of novel biobased furan polyesters, characterized by moderate molecular weights and good physical properties, highlights the versatility and environmental benefits of incorporating isoindigo derivatives into polymer design (Jiang et al., 2014).
Memory Device Fabrication
Isoindigo derivatives have also been investigated for their potential in memory device fabrication. By altering the molecular planarity through single atom substitution in the benzoheterocycle, researchers have achieved different memory behaviors (DRAM/SRAM) in devices. This innovative approach to molecular design opens new pathways for the development of advanced memory storage solutions, demonstrating the critical role of isoindigo derivatives in electronics and information technology (Hu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3/b38-37- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAQPUYIWIYPF-DTTHWBISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C/4\C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)/C(=O)N3CC(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64B2N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(2-ethylhexyl)-6,6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

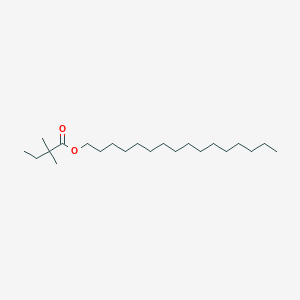
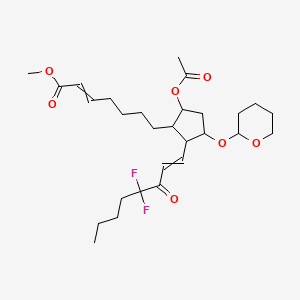
![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)
![9-[2-(4-Chlorophenyl)phenyl]carbazole](/img/structure/B1496811.png)

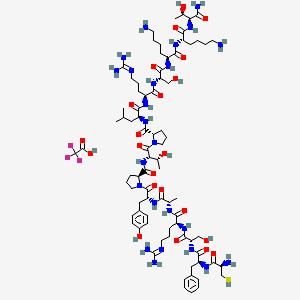

![2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide](/img/structure/B1496820.png)
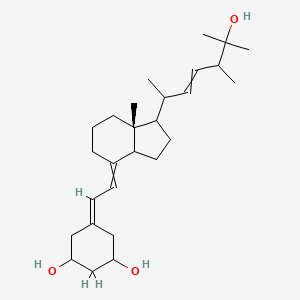
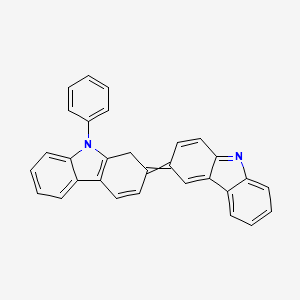
![L-Argininamide, N2-(2-aminobenzoyl)-L-lysyl-L-prolyl-L-leucylglycyl-L-leucyl-3-[(2,4-dinitrophenyl)amino]-L-alanyl-L-alanyl-(9CI)](/img/structure/B1496824.png)
palladium(II)](/img/structure/B1496829.png)

